Cyclohexanol, 2-iodo-, (1R,2R)-

Description

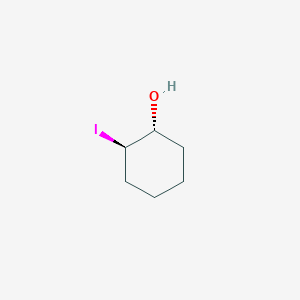

Cyclohexanol, 2-iodo-, (1R,2R)- is a chiral cyclohexanol derivative featuring an iodine substituent at the 2-position and a trans-(1R,2R) stereochemistry.

Properties

IUPAC Name |

(1R,2R)-2-iodocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLIEJFPLGXOBP-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-iodo-, (1R,2R)- can be synthesized through several methods. One common approach involves the iodination of cyclohexanol. This process typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to introduce the iodine atom at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 2-iodo-, (1R,2R)- may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-iodo-, (1R,2R)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form cyclohexanone derivatives.

Reduction: The iodine atom can be reduced to form cyclohexanol.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanol, 2-iodo-, (1R,2R)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-iodo-, (1R,2R)- involves its interaction with molecular targets through its iodine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in these processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of (1R,2R)-2-iodocyclohexanol with similar cyclohexanol derivatives:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Stereocenters | Key Physicochemical Features | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanol, 2-iodo-, (1R,2R)- | Iodo | C₆H₁₁IO | 226.06* | 2 | High density due to iodine; polarizable | [11, 18] |

| (1R,2R)-2-Chlorocyclohexanol | Chloro | C₆H₁₁ClO | 134.60 | 2 | Lower molecular weight; higher reactivity | [5] |

| (1R,2R)-2-Ethylcyclohexanol | Ethyl | C₈H₁₆O | 128.21 | 2 | Hydrophobic; lower polarity | [2] |

| (1R,2R)-2-Methoxycyclohexanol | Methoxy | C₇H₁₄O₂ | 130.18 | 2 | Ether linkage; moderate polarity | [15] |

| (1R,2R)-2-(Aminomethyl)cyclohexanol | Aminomethyl | C₇H₁₅NO | 129.20 | 2 | Basic amino group; potential for H-bonding | [16] |

*Calculated based on atomic masses.

Key Observations :

- Iodo vs. Chloro : The iodine substituent increases molecular weight by ~91.5 Da compared to chlorine, enhancing van der Waals interactions and polarizability, which may improve binding in catalytic systems .

- Alkyl vs. Polar Groups: Ethyl and butyl derivatives () exhibit greater hydrophobicity, whereas methoxy and aminomethyl groups introduce polarity and hydrogen-bonding capacity .

Halogenation Strategies

- Chloro Derivative: describes rel-(1R,2R)-2-chlorocyclohexanol synthesis via direct chlorination, likely using SOCl₂ or PCl₃.

Stereocontrol

- Sharpless Asymmetric Dihydroxylation: highlights the use of Sharpless chemistry to achieve enantiomerically pure trans-2-phenylcyclohexanol, suggesting similar strategies could apply to iodine derivatives .

Stability and Metabolic Considerations

- Metabolic Pathways: identifies Acinetobacter NCIB 9871 as degrading cyclohexanol to adipate via cyclohexanone intermediates. Iodo-substituted analogs may resist microbial degradation due to halogen steric effects .

- Thermal Stability: Methoxy and chloro derivatives () exhibit higher stability than amino or hydroxyl-rich analogs, suggesting the iodo compound’s stability would depend on reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-iodocyclohexanol, and how does stereochemical purity impact yield?

- Methodology : The synthesis of chiral cyclohexanol derivatives often employs stereoselective methods such as Sharpless asymmetric dihydroxylation (AD) for diastereomeric control . For iodinated analogs, nucleophilic substitution (e.g., iodide displacement of a tosylate or mesylate intermediate) is common. Reductive amination or catalytic hydrogenation (using chiral catalysts like (1R,2R)-diphenylethylenediamine) can enhance enantiomeric excess (ee) .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Characterize intermediates via H/C NMR and chiral HPLC to verify stereochemistry .

| Synthetic Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Tosylate displacement with NaI | 65–78 | 85–92 | |

| Catalytic hydrogenation | 70–82 | 90–95 |

Q. How can enantiomeric purity of (1R,2R)-2-iodocyclohexanol be validated?

- Analytical Techniques :

- Chiral HPLC : Use columns with amylose tris(3-chloro-5-methylphenylcarbamate) for baseline separation of enantiomers .

- Optical Rotation : Compare observed [α] with literature values for (1R,2R) configurations .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are accessible) .

Q. What are the key physicochemical properties of (1R,2R)-2-iodocyclohexanol relevant to experimental design?

- Data :

- Boiling Point : Predicted 309.2±42.0°C (analogous to substituted cyclohexanols) .

- Density : ~1.011 g/cm (similar to iodinated cyclohexane derivatives) .

- pKa : Estimated 14.91±0.60, reflecting alcohol proton acidity .

- Solubility : Hydrophobic (favors dichloromethane, THF); limited solubility in water.

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence biological activity in neurotransmitter systems?

- Mechanistic Insights : The (1R,2R) configuration in cyclohexanol derivatives enhances binding to μ-opioid receptors and serotonin/norepinephrine reuptake transporters, mimicking Tramadol’s dual mechanism .

- Experimental Design :

- In vitro assays : Measure IC for receptor binding using radiolabeled ligands.

- Synergistic studies : Co-administer with opioids (e.g., morphine) to assess potentiation via isobolographic analysis .

Q. What computational methods predict the catalytic efficiency of (1R,2R)-2-iodocyclohexanol in asymmetric synthesis?

- Approach :

- DFT Calculations : Model transition states for iodide displacement reactions to predict enantioselectivity .

- Conformational Analysis : Study catalyst-substrate interactions using molecular dynamics (e.g., (1R,2R)-2-(piperidinyl)cyclohexanol in anhydride desymmetrization) .

Q. How do conflicting stereochemical outcomes arise in nucleophilic substitution reactions of cyclohexanol derivatives?

- Data Contradictions : Discrepancies in ee (%) between synthetic batches may stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms (retention of configuration), while protic solvents promote partial racemization via SN1 .

- Temperature : Elevated temperatures increase kinetic resolution but may degrade sensitive intermediates .

- Resolution : Optimize leaving groups (e.g., mesyl vs. tosyl) to balance reactivity and stereochemical fidelity .

Methodological Resources

- Stereochemical Characterization : Use CAS 40571-86-6 as a reference for NMR splitting patterns in trans-diol systems .

- Safety Protocols : Follow NIOSH guidelines for handling iodinated compounds (e.g., gloves, face shields) to prevent dermal/ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.